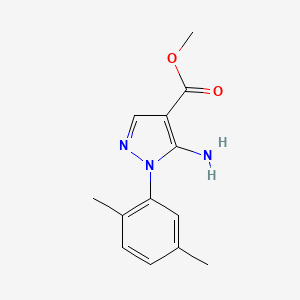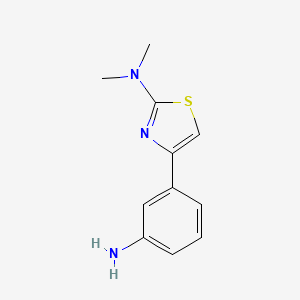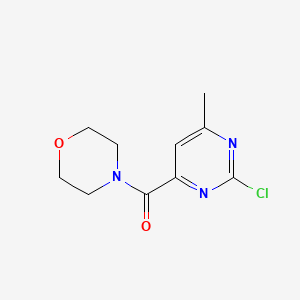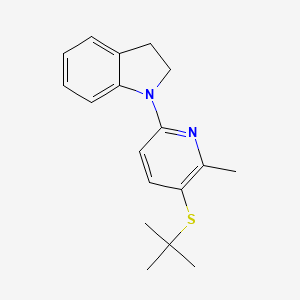
(2-Chloro-6-fluoropyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-クロロ-6-フルオロピリジン-4-イル)メタノールは、分子式C6H5ClFNOの化学化合物です。これは、基本的な複素環式有機化合物であるピリジンの誘導体です。ピリジン環に塩素原子とフッ素原子の両方が存在するため、これらのハロゲンによって付与されるユニークな特性により、この化合物は特に興味深いものとなっています。
準備方法
合成経路と反応条件
(2-クロロ-6-フルオロピリジン-4-イル)メタノールの合成は、通常、ピリジン誘導体のハロゲン化を伴います。 一般的な方法の1つは、2-クロロ-6-フルオロピリジンを塩基性条件下でホルムアルデヒドと反応させて、ピリジン環の4位にヒドロキシメチル基を導入することです .
工業生産方法
(2-クロロ-6-フルオロピリジン-4-イル)メタノールの工業生産方法は、広く文書化されていません。大規模な合成には、収率、純度、コスト効率を考慮した、ラボ方法の最適化バージョンが採用される可能性があります。
化学反応の分析
反応の種類
(2-クロロ-6-フルオロピリジン-4-イル)メタノールは、次を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシメチル基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: この化合物は、ハロゲン原子を除去するために還元される可能性がありますが、これはあまり一般的ではありません。
置換: 塩素原子とフッ素原子は、適切な条件下で他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用できます。
置換: 求核置換反応は、メトキシドナトリウム(NaOCH3)またはtert-ブトキシドカリウム(KOtBu)などの試薬を使用して実行できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヒドロキシメチル基の酸化により、2-クロロ-6-フルオロピリジン-4-カルボン酸が生成される可能性があります .
科学研究における用途
(2-クロロ-6-フルオロピリジン-4-イル)メタノールは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用と代謝経路の研究に使用できます。
科学的研究の応用
(2-Chloro-6-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
(2-クロロ-6-フルオロピリジン-4-イル)メタノールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体に作用して、その活性を変化させる可能性があります。 ハロゲン原子の存在は、化合物の結合親和性とその分子標的への特異性に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
- (2-クロロ-6-フェニルピリジン-4-イル)メタノール
- (2-クロロ-6-p-トリルピリジン-4-イル)メタノール
- (2-クロロ-3-フルオロピリジン-4-イル)メタノール
ユニークさ
(2-クロロ-6-フルオロピリジン-4-イル)メタノールは、ピリジン環に塩素原子とフッ素原子の両方が存在するため、ユニークです。 このハロゲンの組み合わせは、独特の電子特性と立体特性を与える可能性があり、さまざまな化学的および生物学的用途でこの化合物を有益なものにしています .
類似化合物との比較
Similar Compounds
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Chloro-6-p-tolylpyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
(2-Chloro-6-fluoropyridin-4-yl)methanol is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This combination of halogens can impart distinct electronic and steric properties, making the compound valuable in various chemical and biological applications .
特性
分子式 |
C6H5ClFNO |
|---|---|
分子量 |
161.56 g/mol |
IUPAC名 |
(2-chloro-6-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 |
InChIキー |
WZMLZJOCPVHYLD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1F)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)


![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)







